Dynorphin A (1-11) 酰胺

描述

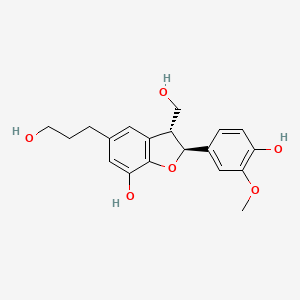

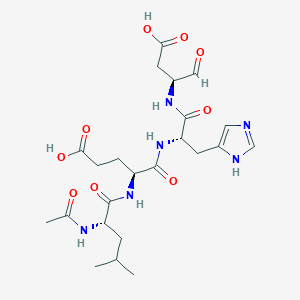

Dynorphin A (1-11) amide is a peptide compound with the chemical formula H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . It is a fragment of the larger dynorphin peptide and plays a role in the endogenous opioid system. Dynorphins are endogenous neuropeptides that interact with opioid receptors and modulate pain perception, mood, and stress responses .

Synthesis Analysis

The synthesis of Dynorphin A (1-11) amide involves sequential amino acid coupling using solid-phase peptide synthesis (SPPS). Starting from the C-terminus, each amino acid is added step by step until the complete peptide sequence is assembled. Protecting groups are used to prevent unwanted side reactions during coupling. The final deprotection step yields the fully synthesized peptide .

Molecular Structure Analysis

The molecular structure of Dynorphin A (1-11) amide consists of eleven amino acids arranged in the following sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 . The peptide backbone forms a linear chain, and the side chains of each amino acid contribute to its overall properties. The N-terminus (Tyr) and C-terminus (Lys-NH2) play essential roles in receptor binding and biological activity .

Chemical Reactions Analysis

Dynorphin A (1-11) amide may undergo chemical reactions such as hydrolysis, oxidation, and peptide bond cleavage. These reactions can impact its stability, bioavailability, and pharmacokinetics. Understanding its reactivity is crucial for drug development and therapeutic applications .

Physical And Chemical Properties Analysis

科学研究应用

阿片受体相互作用和结构活性关系

- Dynorphin A (1-11) 酰胺已被证明与阿片受体相互作用,特别是κ-阿片受体。研究探讨了这种肽的结构活性关系,确定了关键的氨基酸,负责其高效性和受体特异性。发现改变,如将D-丙氨酸替换甘氨酸-2和COOH末端的甲酯化,已发现影响其效力。这项研究有助于理解其与阿片受体相互作用的分子基础(Chavkin & Goldstein, 1981)。

药理潜力和稳定性

- 已对Dynorphin A (1-11) 酰胺及其衍生物进行了研究,特别是在增强镇痛方面的潜在药理应用。研究评估了稳定的Dynorphin衍生物的代谢命运,评估了它们在通过不同途径输送时的稳定性和效果持续时间。这项研究有助于开发具有改进药代动力学特性的基于Dynorphin的疗法 (Brúgós, Arya, & Hochhaus, 2004)。

生物转化和代谢途径

- 已研究了Dynorphin A (1-11) 酰胺在人体血液中的生物转化,以了解其代谢过程。这项研究对确定Dynorphin A肽在体内如何被修改至关重要,这影响了它们的药理活性和稳定性。观察到不同Dynorphin肽之间的生物转化速率差异,突显了特定氨基酸序列在稳定肽抗酶降解中的作用 (Chou, Chait, Wang, & Kreek, 1996)。

作为药理探针的潜力

- 已探讨了Dynorphin A (1-11) 酰胺衍生物作为κ-阿片受体的潜在探针。研究重点放在创造能够保留其结合阿片受体能力的生物素化衍生物上。这些研究为κ-阿片受体的测定、定位和纯化提供了工具,有助于更好地理解阿片受体药理学 (Hochhaus, Patthy, Schwietert, Santi, & Sadee, 1988)。

对神经内分泌调节的影响

- 研究还探讨了Dynorphin A (1-11) 酰胺在前垂体激素的神经内分泌调节中的作用。研究表明,包括Dynorphin A (1-11) 酰胺在内的某些Dynorphin肽可以影响特定激素如催乳素的血浆水平,而不显著影响其他前垂体激素如LH、FSH、TSH或GH。这表明Dynorphin A对激素调节机制具有选择性影响,这可能对理解神经内分泌系统(Gilbeau, Hosobuchi, & Lee, 1987)有影响。

调节应激诱导的镇痛

- Dynorphin A (1-11) amide has been studied for its effects on stress-induced analgesia. Research indicates that the analgesic effects of dynorphins are enhanced in combination with stress, suggesting that these peptides could play a role in the body's response to stressful stimuli. This line of investigation sheds light on the complex interactions between opioid peptides and stress response mechanisms (Starec, Rosina, Málek, & Kršiak, 1996).

属性

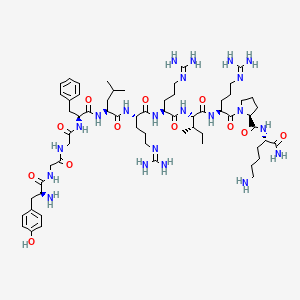

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJAOUBQLSWUNX-QFIUEGLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H104N22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dynorphin A (1-11) amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。